Cas no 146462-28-4 (2-Pyrimidinamine, N-[(4-bromophenyl)methylene]-)

2-Pyrimidinamine, N-[(4-bromophenyl)methylene]- structure
146462-28-4 structure
Product Name:2-Pyrimidinamine, N-[(4-bromophenyl)methylene]-
CAS No:146462-28-4
MF:C11H8BrN3
MW:262.105320930481
CID:3764847
PubChem ID:9649487
Update Time:2025-04-22

2-Pyrimidinamine, N-[(4-bromophenyl)methylene]- Chemical and Physical Properties

Names and Identifiers

    • 2-Pyrimidinamine, N-[(4-bromophenyl)methylene]-
    • (1E)-1-(4-bromophenyl)-N-(pyrimidin-2-yl)methanimine
    • (4-BROMO-BENZYLIDENE)-PYRIMIDIN-2-YL-AMINE
    • 683-440-1
    • N-(4-Bromobenzylidene)pyrimidin-2-amine
    • 146462-28-4
    • Inchi: 1S/C11H8BrN3/c12-10-4-2-9(3-5-10)8-15-11-13-6-1-7-14-11/h1-8H/b15-8+
    • InChI Key: WEVHFUXNMFWXSL-OVCLIPMQSA-N
    • SMILES: C(=N/C1=NC=CC=N1)\C1=CC=C(Br)C=C1

Computed Properties

  • Exact Mass: 260.99016Da
  • Monoisotopic Mass: 260.99016Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 2
  • Complexity: 206
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.5
  • Topological Polar Surface Area: 38.1Ų

2-Pyrimidinamine, N-[(4-bromophenyl)methylene]- Related Literature

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